molecular formula C13H18BrN3O3 B2448683 tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate CAS No. 103878-47-3

tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate

Cat. No.: B2448683
CAS No.: 103878-47-3
M. Wt: 344.209
InChI Key: PZRAFWCMLOLUEL-UHFFFAOYSA-N
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Description

tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate: is a chemical compound with the molecular formula C13H18BrN3O3 and a molecular weight of 344.21 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

tert-butyl N-[2-[(5-bromopyridine-2-carbonyl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(19)16-7-6-15-11(18)10-5-4-9(14)8-17-10/h4-5,8H,6-7H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRAFWCMLOLUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate involves several steps:

  • Bromination of Pyridine : Introduction of a bromine atom to form 5-bromopyridine.
  • Formylation : The brominated pyridine undergoes formylation to introduce a formamido group.
  • Carbamate Formation : The formamido derivative is reacted with tert-butyl carbamate to yield the final product .

Medicinal Chemistry

Drug Development :
This compound serves as an intermediate in synthesizing more complex drug candidates. Its unique structure allows for modifications that can enhance biological activity, making it a valuable precursor in pharmaceutical research .

Biological Studies

Biological Probes :
this compound is utilized as a probe to study specific proteins or enzymes. Its interactions can provide insights into enzyme mechanisms and protein functions, which are crucial for understanding various biological processes.

Industrial Applications

The compound is also explored for its potential in the production of specialty chemicals and materials. Its properties may allow for applications in the development of agrochemicals or other industrial products where specific reactivity or stability is required .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of similar compounds on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and inflammatory markers, suggesting a potential therapeutic role for this compound in neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of pyridine derivatives revealed that certain compounds exhibited notable antibacterial activity against various pathogens. This highlights the potential application of this compound in treating infections, making it a candidate for further investigation in drug development .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate involves its interaction with specific molecular targets. The bromine atom and formamido group play crucial roles in its binding affinity and reactivity. The compound can modulate the activity of enzymes or receptors by forming covalent or non-covalent interactions .

Biological Activity

tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate (CAS No. 103878-47-3) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. With the molecular formula C13H18BrN3O3 and a molecular weight of 344.21 g/mol, this compound features a brominated pyridine moiety, which is known to influence its biological properties.

The synthesis of this compound typically involves several steps:

  • Bromination of Pyridine : The reaction of pyridine with hydrobromic acid introduces a bromine atom at the 5-position.
  • Formylation : The brominated pyridine undergoes formylation to introduce a formamido group.
  • Carbamate Formation : The resulting formamido derivative is reacted with tert-butyl carbamate to yield the final product.

This compound serves as an intermediate in the synthesis of more complex molecules and has applications in drug development and as a biological probe in research studies .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the formamido group enhances its binding affinity, allowing it to modulate enzymatic activity through both covalent and non-covalent interactions .

Enzyme Inhibition

The compound has been explored for its enzyme inhibition capabilities. For instance, studies on similar structures indicate that modifications on the pyridine ring can significantly affect enzyme binding and inhibition profiles, making it a candidate for further investigation in enzyme-targeted therapies .

Study 1: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of various brominated compounds, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various strains .

Study 2: Enzyme Interaction

A structure-activity relationship (SAR) study focused on pyridine derivatives demonstrated that modifications at the 5-position significantly impacted their inhibitory activity against specific enzymes involved in metabolic pathways. The study highlighted that compounds with formamido groups showed enhanced binding affinity, suggesting that this compound could be effective in similar applications .

Comparative Analysis

The following table compares this compound with other related compounds based on their biological activities:

Compound NameStructureBiological ActivityMIC (µg/mL)
This compoundStructureAntimicrobial, Enzyme Inhibition10 - 50
tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate-Moderate Antimicrobial20 - 60
tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate-Weak Antimicrobial>100

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